molecular formula C18H17N3O B14017814 N-[4-(dimethylamino)phenyl]-2-(4-methylphenyl)-2-oxoethanimidoyl cyanide CAS No. 23071-56-9

N-[4-(dimethylamino)phenyl]-2-(4-methylphenyl)-2-oxoethanimidoyl cyanide

Cat. No.: B14017814
CAS No.: 23071-56-9
M. Wt: 291.3 g/mol
InChI Key: MUTPZFCENGNYKI-UHFFFAOYSA-N
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Description

N-[4-(dimethylamino)phenyl]-2-(4-methylphenyl)-2-oxoethanimidoyl cyanide is an organic compound with a complex structure It is characterized by the presence of a dimethylamino group attached to a phenyl ring, a methylphenyl group, and a cyanide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(dimethylamino)phenyl]-2-(4-methylphenyl)-2-oxoethanimidoyl cyanide typically involves multi-step organic reactions. One common method includes the reaction of 4-(dimethylamino)benzaldehyde with 4-methylbenzyl cyanide under specific conditions to form the desired product. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions. The process may include purification steps such as recrystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

N-[4-(dimethylamino)phenyl]-2-(4-methylphenyl)-2-oxoethanimidoyl cyanide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The cyanide group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like sodium methoxide (NaOCH3) or other nucleophiles can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce primary or secondary amines.

Scientific Research Applications

N-[4-(dimethylamino)phenyl]-2-(4-methylphenyl)-2-oxoethanimidoyl cyanide has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-[4-(dimethylamino)phenyl]-2-(4-methylphenyl)-2-oxoethanimidoyl cyanide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biochemical effects. The pathways involved may include signal transduction, metabolic regulation, and gene expression modulation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-(dimethylamino)phenyl]-2-(4-methylphenyl)-2-oxoethanimidoyl cyanide is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable in various applications, particularly in fields requiring precise chemical modifications and interactions.

Properties

CAS No.

23071-56-9

Molecular Formula

C18H17N3O

Molecular Weight

291.3 g/mol

IUPAC Name

N-[4-(dimethylamino)phenyl]-2-(4-methylphenyl)-2-oxoethanimidoyl cyanide

InChI

InChI=1S/C18H17N3O/c1-13-4-6-14(7-5-13)18(22)17(12-19)20-15-8-10-16(11-9-15)21(2)3/h4-11H,1-3H3

InChI Key

MUTPZFCENGNYKI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C(=NC2=CC=C(C=C2)N(C)C)C#N

Origin of Product

United States

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